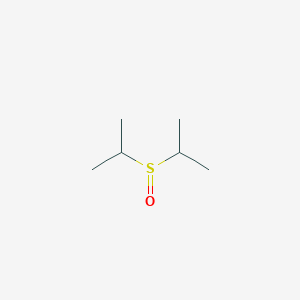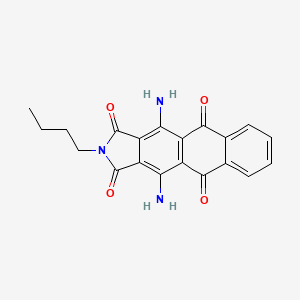
2-(4-Metil-1,4-diazepan-1-il)etanol
Descripción general
Descripción
“2-(4-Methyl-1,4-diazepan-1-yl)ethanol” is a chemical compound with the empirical formula C8H19N3 . Its molecular weight is 157.26 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1,4-diazepan-1-yl)ethanol” consists of a seven-membered diazepane ring with a methyl group attached to one of the nitrogen atoms. An ethanamine group is attached to the diazepane ring .Physical And Chemical Properties Analysis
The density of “2-(4-Methyl-1,4-diazepan-1-yl)ethanol” is 0.98g/cm3 . It has a boiling point of 249.6ºC at 760 mmHg . The flash point is 108.6ºC .Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
“2-(4-Metil-1,4-diazepan-1-il)etanol” es un compuesto que se puede utilizar en la síntesis de diversas moléculas farmacológicamente activas. Su estructura recuerda a los anillos de diazepano, que se encuentran en muchos agentes terapéuticos, incluidos los ansiolíticos y los anticonvulsivos . Los investigadores en química medicinal pueden explorar este compuesto como un bloque de construcción para diseñar nuevos fármacos con actividad potencial del SNC.
Investigación en Bioquímica
En bioquímica, la capacidad de este compuesto para actuar como agente quelante debido a su anillo que contiene nitrógeno puede ser de interés. Se podría utilizar para estudiar la cinética enzimática donde los iones metálicos juegan un papel crucial en el mecanismo catalítico. Las interacciones del compuesto con los iones metálicos podrían conducir a información sobre la función o la inhibición de la enzima .
Aplicaciones Industriales
Las propiedades químicas de “this compound” sugieren su posible uso en procesos industriales. Por ejemplo, podría investigarse como un precursor para la síntesis de polímeros o como un ligando en catalizadores utilizados para reacciones químicas a gran escala .
Investigación Ambiental
Este compuesto podría investigarse por su impacto ambiental, particularmente en términos de biodegradabilidad y toxicidad. Comprender sus productos de descomposición y sus efectos en los ecosistemas podría ser crucial para evaluar la seguridad ambiental de los productos químicos que contienen estructuras similares .
Farmacología y Toxicología
Los estudios farmacológicos podrían explorar la interacción del compuesto con los sistemas biológicos, incluidos sus perfiles de absorción, distribución, metabolismo y excreción (ADME). Las evaluaciones toxicológicas podrían proporcionar datos valiosos sobre su perfil de seguridad y posibles efectos secundarios .
Investigación de Propiedades Químicas
Los investigadores podrían investigar las propiedades químicas fundamentales de “this compound”, como su reactividad, estabilidad en diversas condiciones y su comportamiento en diferentes solventes. Esta investigación podría proporcionar una comprensión más profunda de las características del compuesto e informar sus aplicaciones en diversos campos .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-(4-Methyl-1,4-diazepan-1-yl)ethanol are currently unknown
Result of Action
The molecular and cellular effects of 2-(4-Methyl-1,4-diazepan-1-yl)ethanol’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level.
Propiedades
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-3-2-4-10(6-5-9)7-8-11/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZYETCLSRTJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286375 | |
| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59039-64-4 | |
| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



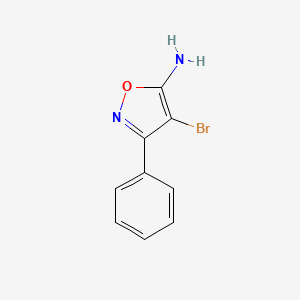
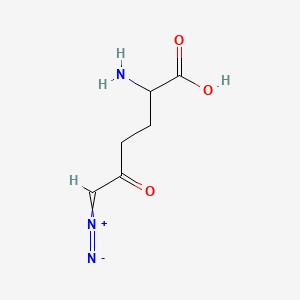
![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)
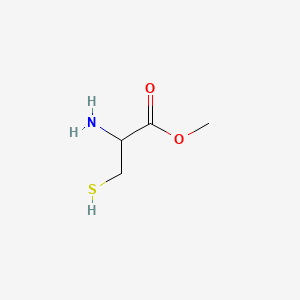
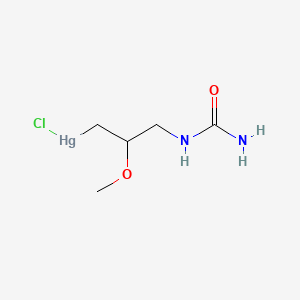
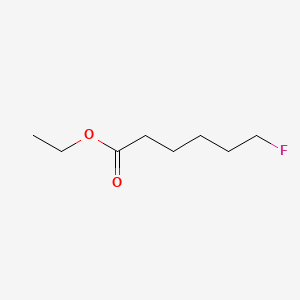


![[1,1'-Biphenyl]-3-sulfonic acid, 4,4'-diamino-](/img/structure/B1614685.png)
